molecular formula C11H18N2O3S B2812603 tert-butyl N-[2-hydroxy-1-(2-methyl-1,3-thiazol-4-yl)ethyl]carbamate CAS No. 1909317-14-1

tert-butyl N-[2-hydroxy-1-(2-methyl-1,3-thiazol-4-yl)ethyl]carbamate

Cat. No.: B2812603
CAS No.: 1909317-14-1
M. Wt: 258.34
InChI Key: SMVBZHOLZCETCS-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-hydroxy-1-(2-methyl-1,3-thiazol-4-yl)ethyl]carbamate is a carbamate-protected amine derivative featuring a 2-methyl-1,3-thiazole heterocycle and a hydroxyethyl side chain. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting receptors such as cannabinoid receptors . Its structure combines a tert-butyl carbamate group (a common protecting group for amines) with a thiazole ring, which is known for its electron-rich aromatic system and role in enhancing binding affinity in drug candidates.

Properties

IUPAC Name

tert-butyl N-[2-hydroxy-1-(2-methyl-1,3-thiazol-4-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-7-12-9(6-17-7)8(5-14)13-10(15)16-11(2,3)4/h6,8,14H,5H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVBZHOLZCETCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(CO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-hydroxy-1-(2-methyl-1,3-thiazol-4-yl)ethyl]carbamate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Attachment of the Hydroxyethyl Chain: The hydroxyethyl chain can be introduced via a nucleophilic substitution reaction, where the thiazole ring is reacted with an appropriate hydroxyethyl halide.

    Introduction of the Tert-butyl Carbamate Group: The final step involves the protection of the amino group with a tert-butyl carbamate group, which can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dihydrothiazole derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including tert-butyl N-[2-hydroxy-1-(2-methyl-1,3-thiazol-4-yl)ethyl]carbamate, in anticancer therapies. Thiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported the synthesis of thiazole-pyridine hybrids that demonstrated better anti-breast cancer efficacy compared to standard drugs like 5-fluorouracil . The structure-activity relationship (SAR) analyses indicated that specific substitutions on the thiazole ring enhance anticancer properties.

2. Anticonvulsant Properties
Thiazole-containing compounds have also been explored for their anticonvulsant activities. Research has shown that certain thiazole derivatives can effectively reduce seizure activity in animal models, indicating their potential as therapeutic agents for epilepsy . The SAR studies suggest that modifications to the thiazole moiety can significantly influence anticonvulsant efficacy.

Agricultural Applications

3. Pesticidal Activity
The compound's thiazole structure is known to contribute to its pesticidal properties. It has been utilized in the synthesis of novel agrochemicals aimed at pest control. The incorporation of thiazole into pesticide formulations has been shown to enhance biological activity against various agricultural pests, potentially leading to more effective pest management solutions .

Biochemical Research Applications

4. Buffering Agent
In biochemical research, this compound serves as a non-ionic organic buffering agent in cell cultures, maintaining pH levels within a specified range (6–8.5). This application is crucial for experiments requiring stable pH conditions for optimal enzyme activity and cellular function .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Studies
Medicinal Chemistry Potential anticancer and anticonvulsant propertiesEnhanced efficacy in cancer cell lines and seizure reduction
Agricultural Chemistry Use in the development of novel pesticidesImproved biological activity against pests
Biochemical Research Serves as a buffering agent in cell culture applicationsMaintains pH stability essential for cellular functions

Case Studies

Case Study 1: Anticancer Activity
A recent study synthesized a series of thiazole-pyridine hybrids and evaluated their anticancer activity against several cancer cell lines (PC3, MCF-7). One specific hybrid showed an IC50 value significantly lower than that of standard treatments, indicating its potential as a new therapeutic agent .

Case Study 2: Anticonvulsant Efficacy
Another research effort focused on the anticonvulsant properties of thiazole derivatives in animal models. The study demonstrated that specific compounds exhibited protection against seizures with median effective doses lower than traditional medications, suggesting a promising avenue for new epilepsy treatments .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-hydroxy-1-(2-methyl-1,3-thiazol-4-yl)ethyl]carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxyethyl chain and the carbamate group can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Features :

  • Thiazole core : A five-membered aromatic ring containing sulfur and nitrogen atoms, contributing to π-π stacking and hydrogen-bonding interactions.
  • tert-Butyl carbamate : Enhances stability and modulates solubility during synthetic workflows.

Synthetic routes for analogous compounds often involve alkylation or coupling reactions with brominated intermediates (e.g., tert-butyl N-(6-bromohexyl) carbamate) under reflux conditions with bases like K₂CO₃ . Purification typically employs column chromatography .

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Heterocycle Substituents Key Properties References
tert-Butyl N-[2-hydroxy-1-(2-methyl-1,3-thiazol-4-yl)ethyl]carbamate C₁₁H₁₈N₂O₃S 258.34 Thiazole 2-Methyl, hydroxyethyl Polar, hydrogen-bonding capability
tert-Butyl N-(2-methyl-1,3-oxazol-4-yl)carbamate C₉H₁₄N₂O₃ 198.22 Oxazole 2-Methyl Reduced aromaticity (O vs. S), lower MW
tert-Butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate C₉H₁₅N₃O₂S 229.30 Thiazole 2-Amino, methyl Enhanced solubility (amino group)
tert-Butyl N-(6-bromohexyl)carbamate C₁₁H₂₂BrNO₂ 280.21 None Bromohexyl chain Alkylating agent, lipophilic

Key Differences and Implications

Heterocycle Core: Thiazole vs. Oxazole
  • Electronic Effects : Thiazole’s sulfur atom increases aromatic electron density compared to oxazole’s oxygen, enhancing π-stacking interactions in drug-receptor binding .
  • Reactivity : Thiazole derivatives are more resistant to hydrolysis than oxazoles due to sulfur’s lower electronegativity.
Substituent Effects
  • Amino vs. Methyl Substituents: The amino group in tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate increases solubility but may reduce metabolic stability compared to the methyl group in the target compound .

Biological Activity

Tert-butyl N-[2-hydroxy-1-(2-methyl-1,3-thiazol-4-yl)ethyl]carbamate (CAS Number: 1909317-14-1) is a synthetic organic compound that exhibits significant biological activity due to its unique structural features, particularly the thiazole ring. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry and other fields.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₈N₂O₃S, with a molecular weight of 258.34 g/mol. The compound features a tert-butyl carbamate group attached to a hydroxyethyl chain linked to a thiazole ring, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₈N₂O₃S
Molecular Weight258.34 g/mol
Boiling Point413.5 ± 40.0 °C (Predicted)
Density1.205 ± 0.06 g/cm³ (Predicted)
pKa10.84 ± 0.46 (Predicted)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazole ring is known for its ability to interact with enzymes and receptors, potentially inhibiting their activity. The hydroxyethyl chain and the carbamate group enhance the compound's binding affinity and specificity towards these targets .

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, contributing to its therapeutic potential.
  • Receptor Binding : The structural components facilitate binding to specific receptors, influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antitumor Activity : Compounds containing thiazole rings have been associated with significant cytotoxic effects against various cancer cell lines. For instance, studies show that thiazole derivatives can induce apoptosis in cancer cells through mechanisms involving the inhibition of anti-apoptotic proteins like Mcl-1 .

Antimicrobial Properties : Thiazole derivatives are recognized for their antimicrobial effects, making them candidates for developing new antibiotics .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of thiazole-containing compounds on Jurkat T cells and HT29 colorectal cancer cells. The results indicated that compounds similar to this compound exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Mechanistic Studies : Molecular dynamics simulations revealed that certain thiazole derivatives interact with proteins primarily through hydrophobic contacts, suggesting a mechanism for their cytotoxic effects .

Comparison with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique attributes of this compound:

Compound NameKey FeaturesBiological Activity
Tert-butyl N-[2-hydroxyethyl]carbamateLacks thiazole ringLower cytotoxicity
Tert-butyl N-[2-hydroxy-1-(1,3-thiazol-4-yl)ethyl]carbamateDifferent substitution patternModerate activity

The presence of the methyl group on the thiazole ring in this compound enhances its stability and binding affinity compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-butyl N-[2-hydroxy-1-(2-methyl-1,3-thiazol-4-yl)ethyl]carbamate?

  • Methodological Answer : The synthesis typically involves reacting 2-hydroxy-1-(2-methylthiazol-4-yl)ethylamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their inertness and ability to dissolve intermediates. Reaction temperatures are maintained at 0–25°C to minimize side reactions .
  • Key Parameters :

ParameterTypical Value
SolventDCM/THF
BaseTriethylamine
Temperature0–25°C
Reaction Time4–12 hours

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the thiazole ring and carbamate linkage via 1^1H and 13^13C NMR. For example, the tert-butyl group shows a singlet at ~1.4 ppm in 1^1H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+^+ for C11_{11}H19_{19}N3_3O3_3S: calculated 280.11, observed 280.10) .
  • X-ray Crystallography : Resolve stereochemical ambiguities using SHELX or ORTEP-III for crystal structure refinement .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Stability Profile :

  • Thermal Stability : Decomposes above 150°C; store at –20°C for long-term stability .
  • Hydrolytic Sensitivity : The carbamate bond is prone to hydrolysis under acidic/basic conditions. Use anhydrous solvents and inert atmospheres during handling .

Advanced Research Questions

Q. How does stereochemistry at the hydroxyethyl-thiazole moiety influence biological activity?

  • Experimental Design :

  • Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation).
  • Compare IC50_{50} values in enzyme inhibition assays (e.g., kinase targets) to correlate stereochemistry with potency .
    • Case Study : The (S,S)-configuration in analogous carbamates showed 10x higher binding affinity to HIV-1 protease than (R,R)-isomers due to steric complementarity .

Q. What strategies resolve contradictory data in biological activity studies (e.g., cytotoxicity vs. therapeutic efficacy)?

  • Data Reconciliation Workflow :

Dose-Response Curves : Establish linear vs. biphasic relationships.

Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific interactions .

Metabolite Analysis : Quantify hydrolyzed products (e.g., free thiazole derivatives) via LC-MS to assess metabolic stability .

  • Example : A 2024 study found that cytotoxicity at >50 µM correlated with mitochondrial membrane disruption, while therapeutic effects (<10 µM) targeted inflammatory pathways .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • In Silico Approaches :

  • Molecular Dynamics (MD) : Simulate carbamate-enzyme binding to identify residues critical for interaction (e.g., hydrogen bonding with Thr80 in COX-2) .
  • ADMET Prediction : Use tools like SwissADME to optimize logP (target: 1–3) and reduce CYP450 inhibition risks .
    • Derivative Optimization Table :
DerivativelogPSolubility (mg/mL)CYP2D6 Inhibition (%)
Parent Compound2.10.545
Fluoroethyl Analog1.81.222
Methoxy-Substituted2.50.365

Q. What are the challenges in crystallizing this compound for structural studies, and how are they addressed?

  • Crystallization Issues :

  • Low Melting Point : Leads to oily residues. Use slow evaporation with mixed solvents (e.g., hexane:ethyl acetate).
  • Polymorphism : Screen 10–20 solvent systems to identify conditions favoring monoclinic crystals .
    • SHELX Refinement : Apply TWIN/BASF commands to handle twinning in high-symmetry space groups .

Methodological Best Practices

Q. How to mitigate racemization during synthetic steps involving chiral centers?

  • Racemization Control :

  • Use low temperatures (<0°C) during carbamate formation.
  • Employ bulky bases (e.g., DBU) to minimize proton exchange at stereocenters .
    • Monitoring : Track enantiomeric excess (ee) via chiral HPLC with cellulose-based columns .

Q. What in vitro assays are most suitable for evaluating anti-inflammatory activity of this compound?

  • Assay Portfolio :

  • COX-1/COX-2 Inhibition : Measure prostaglandin E2 (PGE2) levels via ELISA.
  • NF-κB Luciferase Reporter Assay : Quantify transcriptional activity in HEK293 cells .
  • Cytokine Profiling : Use multiplex assays (e.g., IL-6, TNF-α) in LPS-stimulated macrophages .

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